Psalmotoxin 1: A Technical Guide to its Discovery, Origin, and Mechanism of Action
Psalmotoxin 1: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). Discovered from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, PcTx1 has become an invaluable tool in neuroscience research and a subject of interest for therapeutic development, particularly in the context of ischemic stroke and pain.[1][2][3] This document details the discovery and origin of PcTx1, its biochemical properties, and the experimental protocols utilized for its isolation and characterization. Furthermore, it elucidates the toxin's mechanism of action on ASIC1a and the subsequent impact on cellular signaling pathways. All quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Origin
Psalmotoxin 1 was first isolated and characterized in 2000 by a team of researchers led by Pierre Escoubas.[4][5] The toxin was identified from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, an arboreal spider species endemic to the tropical rainforests of Trinidad.[1][3][6][7]
The discovery of PcTx1 was significant as it was the first potent and specific peptide blocker identified for ASIC channels.[8] This specificity has made it an essential pharmacological tool for studying the physiological and pathological roles of ASIC1a.[8]
Physicochemical and Pharmacological Properties
Psalmotoxin 1 is a 40-amino acid peptide with a molecular weight of approximately 4689.39 Da.[4][9] Its structure is characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact core cross-linked by three disulfide bridges.[2][8] This structural motif is common to many ion channel-acting toxins found in spider and snail venoms and confers significant stability to the peptide.[2][8]
PcTx1 is a highly potent and selective inhibitor of homomeric ASIC1a channels.[10][11] It has been shown to have significantly lower affinity for other ASIC subtypes and heteromeric channels.[5][11] The toxin acts by increasing the apparent proton affinity of the ASIC1a channel, which shifts the channel into a desensitized state at physiological pH.[7][12][13]
Table 1: Quantitative Data for Psalmotoxin 1 (PcTx1)
| Property | Value | Notes |
| Molecular Weight | 4689.39 Da | [9] |
| Amino Acid Residues | 40 | [2][4] |
| Primary Structure | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT | Disulfide bonds: Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[9] |
| IC50 for ASIC1a | 0.9 - 1 nM | [9][10][14][15] |
| IC50 for ASIC1b | ~50 nM | [16] |
| IC50 for ASIC2a | ~50 nM | [16] |
| IC50 for ASIC3 | ~50 nM | [16] |
Experimental Protocols
The isolation and characterization of Psalmotoxin 1 involved a series of meticulous experimental procedures. The following sections detail the methodologies employed.
Venom Milking
The collection of venom from Psalmopoeus cambridgei is typically achieved through involuntary extraction methods.
-
Animal Handling: The tarantula is carefully handled and its chelicerae (fangs) are exposed.
-
Stimulation: A mild electrical stimulation (e.g., 12-15 volts) is applied to the muscles surrounding the venom glands.[17] This induces muscle contraction and the expulsion of venom.[17]
-
Collection: The expelled venom is collected from the tips of the fangs using a capillary tube. To prevent contamination with saliva, the fangs may be inserted through a membrane like Parafilm.[17]
Purification of Psalmotoxin 1
The crude venom is a complex mixture of peptides and proteins. Psalmotoxin 1 is purified from this mixture using multi-step High-Performance Liquid Chromatography (HPLC).
-
Initial Separation (Size-Exclusion or Ion-Exchange Chromatography): The crude venom is first subjected to a preliminary separation step to fractionate the components based on size or charge.
-
Reversed-Phase HPLC (RP-HPLC): The fractions containing PcTx1 are then further purified using RP-HPLC.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. For example, a gradient of 5% to 35% acetonitrile over 60 minutes.[12]
-
Detection: Elution of peptides is monitored by absorbance at 280 nm.[12]
-
Fraction Collection: Fractions corresponding to the peaks on the chromatogram are collected for further analysis.
-
Structural Characterization
-
Mass Spectrometry: The molecular weight of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[12]
-
Peptide Sequencing (Edman Degradation): The amino acid sequence of Psalmotoxin 1 is determined by automated Edman degradation.
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[2]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[2][11]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to known standards.[2][11]
-
Repetitive Cycles: The process is repeated for the shortened peptide to determine the sequence of subsequent amino acids.[2]
-
Functional Characterization
The inhibitory effect of Psalmotoxin 1 on ASIC1a channels is assessed using electrophysiological techniques.
-
Heterologous Expression of ASIC1a:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
cRNA encoding the ASIC1a channel is injected into Xenopus laevis oocytes.[18]
-
After an incubation period to allow for channel expression, the oocyte is placed in a recording chamber.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[18]
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).[19]
-
ASIC1a channels are activated by a rapid drop in extracellular pH (e.g., from pH 7.4 to a lower pH).[14]
-
The resulting inward current is recorded.
-
The effect of PcTx1 is determined by perfusing the oocyte with a solution containing the toxin and measuring the inhibition of the acid-evoked current.[14]
-
-
Whole-Cell Patch Clamp in HEK293 Cells:
-
Human Embryonic Kidney (HEK293) cells are transfected with a plasmid containing the cDNA for ASIC1a.[16][20]
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped, and currents are recorded in response to changes in extracellular pH, with and without the presence of PcTx1.[21]
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of Psalmotoxin 1.
Signaling Pathway of ASIC1a Inhibition by Psalmotoxin 1
Caption: Mechanism of ASIC1a inhibition by Psalmotoxin 1 and downstream effects.
Conclusion
The discovery of Psalmotoxin 1 has been a pivotal moment in the study of acid-sensing ion channels. Its high potency and selectivity for ASIC1a have provided researchers with an indispensable tool to probe the function of these channels in health and disease. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a foundation for future research into the therapeutic potential of PcTx1 and the development of novel drugs targeting ASIC1a. The ongoing investigation into the signaling pathways modulated by ASIC1a activity will continue to uncover new avenues for therapeutic intervention in a range of neurological disorders.
References
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- 16. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
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- 20. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells [pubmed.ncbi.nlm.nih.gov]
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